

2-Bromoacetophenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

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Introduction

2-Bromoacetophenone, also known as phenacyl bromide, is a halogenated aromatic ketone with the chemical formula C_8H_7BrO . It serves as a versatile reagent and building block in organic synthesis, particularly in the pharmaceutical industry. Its reactivity, stemming from the presence of both a carbonyl group and a reactive bromine atom on the α -carbon, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **2-bromoacetophenone**, with a focus on its role as an enzyme inactivator.

Physical and Chemical Properties

2-Bromoacetophenone is a crystalline solid at room temperature, typically appearing as off-white to grey-green crystals.^[1] It is characterized by a sharp, pungent odor and is a potent lachrymator, causing irritation to the eyes and mucous membranes.^{[2][3]}

Table 1: Physical Properties of 2-Bromoacetophenone

Property	Value	References
Molecular Formula	C ₈ H ₇ BrO	[1]
Molecular Weight	199.04 g/mol	[1][3]
CAS Number	70-11-1	[1]
Appearance	Off-white to grey-green crystalline powder	[1][4]
Melting Point	48-51 °C	[1][4][5][6]
Boiling Point	135 °C at 18 mmHg	[1][5][6]
Density	1.476 g/cm ³	[5][7]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene, and chloroform.	[8][9]
Flash Point	>110 °C (>230 °F)	[1][5]
Refractive Index	1.570 (estimate)	[1][5]

Table 2: Spectroscopic Data for 2-Bromoacetophenone

Spectroscopic Technique	Key Features	References
¹ H NMR (CDCl ₃)	Signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine and carbonyl groups.	[10]
IR Spectrum	Characteristic absorption bands for the C=O stretching of the ketone and C-Br stretching.	
Mass Spectrum	Molecular ion peak corresponding to the molecular weight of the compound.	[3]

Chemical Reactivity and Applications

The chemical reactivity of **2-bromoacetophenone** is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α -carbon to nucleophilic attack, leading to the displacement of the bromide ion. This dual reactivity makes it a valuable synthon in organic chemistry.

It is widely used in the synthesis of various pharmaceuticals and other fine chemicals. A notable application is its use as a precursor in the synthesis of Ubenimex, an immunomodulatory agent used in cancer treatment. It also serves as a reagent for the protection of carboxylic acids by converting them into their phenacyl esters, which are often crystalline and easily purified.

Biological Activity: Irreversible Inactivation of Aldehyde Dehydrogenase

2-Bromoacetophenone is a known irreversible inactivator of human liver aldehyde dehydrogenase (ALDH) isoenzymes, specifically ALDH1 (E1) and ALDH2 (E2).^[4] ALDHs are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.

The inactivation of ALDH by **2-bromoacetophenone** is a result of the covalent modification of specific amino acid residues within the enzyme's active site. Studies have identified glutamic acid-268 (Glu-268) and cysteine-302 (Cys-302) as the primary targets for alkylation by **2-bromoacetophenone**. The reaction proceeds via a nucleophilic attack from the amino acid residue on the electrophilic α -carbon of **2-bromoacetophenone**, leading to the formation of a covalent bond and the displacement of the bromide ion. This modification permanently alters the enzyme's structure and renders it catalytically inactive.

The stoichiometry of inactivation has been shown to involve approximately two molecules of **2-bromoacetophenone** per tetrameric enzyme molecule to achieve significant loss of activity.^[1]

Experimental Protocols

Synthesis of 2-Bromoacetophenone via Bromination of Acetophenone

This protocol describes a common laboratory method for the synthesis of **2-bromoacetophenone**.

Materials:

- Acetophenone
- N-Bromosuccinimide (NBS)
- p-Toluenesulfonic acid
- Ethyl acetate (EtOAc)
- 1 M Sodium thiosulfate solution
- 1 M Sodium bicarbonate solution
- Deionized water
- Anhydrous sodium sulfate
- Mortar and pestle
- Rotary evaporator

Procedure:

- In a mortar, add N-bromosuccinimide (2.0 g, 11.25 mmol), acetophenone (1.2 mL, 10.0 mmol), and p-toluenesulfonic acid (1.9 g, 11.0 mmol).
- Grind the mixture with the pestle for 30 minutes.
- Dilute the reaction mixture with 25 mL of ethyl acetate.
- Wash the organic phase sequentially with 20 mL of 1 M sodium thiosulfate solution, 20 mL of 1 M sodium bicarbonate solution, and 20 mL of deionized water.
- Dry the organic phase over anhydrous sodium sulfate.

- Remove the solvent using a rotary evaporator to yield pure **2-bromoacetophenone**. This procedure typically affords a high yield of the product.

Determination of Aldehyde Dehydrogenase Inactivation

This protocol provides a general framework for assessing the irreversible inhibition of aldehyde dehydrogenase by **2-bromoacetophenone**. The specific concentrations and incubation times may need to be optimized depending on the enzyme source and purity.

Materials:

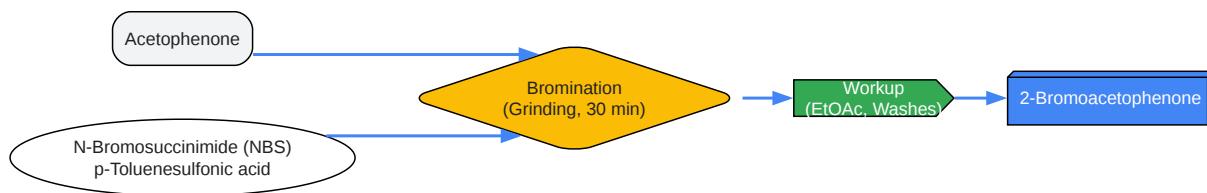
- Purified human liver aldehyde dehydrogenase (ALDH1 or ALDH2)
- 2-Bromoacetophenone** solution of known concentration (dissolved in a suitable solvent like DMSO)
- Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
- NAD^+ solution
- Aldehyde substrate solution (e.g., acetaldehyde or a fluorogenic substrate)
- Spectrophotometer or fluorometer
- 96-well plates

Procedure:

- Enzyme Preparation: Prepare a solution of ALDH in the assay buffer to a final concentration suitable for the assay.
- Inactivation Reaction:
 - In a microcentrifuge tube or a well of a 96-well plate, pre-incubate the ALDH solution with various concentrations of **2-bromoacetophenone** at a constant temperature (e.g., 25°C or 37°C).

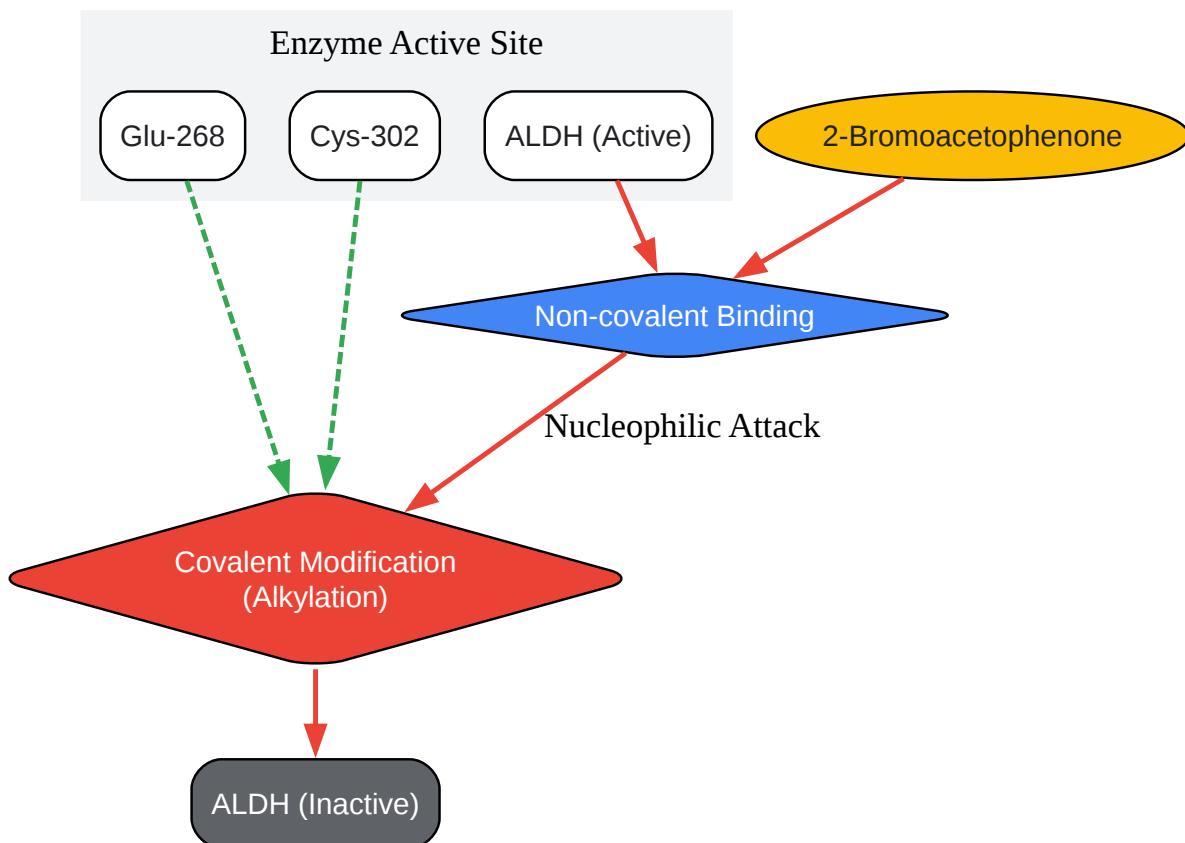
- A control reaction containing the enzyme and the solvent used for the inhibitor should be run in parallel.
- At specific time intervals, withdraw aliquots from the incubation mixture.
- Measurement of Residual Enzyme Activity:
 - Immediately dilute the aliquots into the assay buffer containing the substrate and NAD⁺ to initiate the enzymatic reaction. The dilution should be sufficient to stop the inactivation process.
 - Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm (for non-fluorogenic substrates) or the increase in fluorescence at the appropriate excitation and emission wavelengths (for fluorogenic substrates).
 - The residual enzyme activity is proportional to the initial rate of the reaction.
- Data Analysis:
 - Plot the natural logarithm of the percentage of residual enzyme activity against the pre-incubation time for each inhibitor concentration.
 - For an irreversible inhibitor, this plot should yield a straight line with a slope equal to the negative of the apparent first-order rate constant of inactivation (k_{obs}).
 - The kinetic parameters of inactivation, such as the inhibition constant (K_i) and the maximal rate of inactivation (k_{inact}), can be determined by plotting k_{obs} against the inhibitor concentration.

Visualizations



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Caption: Synthetic workflow for the preparation of **2-Bromoacetophenone**.



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Caption: Mechanism of irreversible inactivation of ALDH by **2-Bromoacetophenone**.

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